4-(4-Methylpiperazin-1-yl)benzonitrile
Overview
Description
4-(4-Methylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C12H15N3 It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-methylpiperazine group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as s100b .
Mode of Action
Related compounds have been shown to inhibit the activity of tyrosine kinases .
Biochemical Pathways
Related compounds have been shown to have a potent antiproliferative activity against various tumors .
Result of Action
Related compounds have been shown to suppress and eliminate experimental tumors in small-animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 1-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include bases like potassium carbonate and solvents such as DMSO or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the nitrile group would yield 4-(4-Methylpiperazin-1-yl)benzoic acid .
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)carbonylbenzonitrile
- 3-(4-Methylpiperazin-1-yl)benzonitrile
- 4-(1-Methylpiperidin-4-yloxy)benzonitrile
Uniqueness
4-(4-Methylpiperazin-1-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a piperazine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDPKKGOSKXEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354088 | |
Record name | 4-(4-methylpiperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34334-28-6 | |
Record name | 4-(4-methylpiperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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